molecular formula C10H16O2 B11717518 (3R)-3-(1-ethoxyethoxy)-3-methylpent-1-en-4-yne

(3R)-3-(1-ethoxyethoxy)-3-methylpent-1-en-4-yne

Cat. No.: B11717518
M. Wt: 168.23 g/mol
InChI Key: NSVFPEGYFRAXRT-AXDSSHIGSA-N
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Description

(3R)-3-(1-ethoxyethoxy)-3-methylpent-1-en-4-yne is a chiral chemical building block of interest in advanced organic synthesis. This compound features both a terminal alkyne and a protected alcohol functionality on a chiral center, making it a versatile intermediate for constructing complex molecular architectures. Its potential research applications include serving as a key precursor in metal-catalyzed cross-coupling reactions, such as Sonogashira coupling, and as a dienophile in cycloaddition reactions for the synthesis of natural products and pharmaceuticals. The (1-ethoxyethoxy) protecting group enhances the compound's stability during synthetic transformations and can be readily removed under mild acidic conditions to regenerate the alcohol. This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult safety data sheets and handle this compound using appropriate personal protective equipment.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(3R)-3-(1-ethoxyethoxy)-3-methylpent-1-en-4-yne

InChI

InChI=1S/C10H16O2/c1-6-10(5,7-2)12-9(4)11-8-3/h1,7,9H,2,8H2,3-5H3/t9?,10-/m0/s1

InChI Key

NSVFPEGYFRAXRT-AXDSSHIGSA-N

Isomeric SMILES

CCOC(C)O[C@](C)(C=C)C#C

Canonical SMILES

CCOC(C)OC(C)(C=C)C#C

Origin of Product

United States

Preparation Methods

Ethynylation of Methyl Vinyl Ketone

The foundational step involves the nucleophilic addition of an acetylide to methyl vinyl ketone (MVK). Traditionally, this employs sodium acetylide in liquid ammonia at -55°C, yielding 3-methylpent-1-en-4-yn-3-ol. However, recent advancements avoid extreme conditions and hazardous reagents:

  • Alternative acetylide sources : Lithium or magnesium acetylides in tetrahydrofuran (THF) at -20°C to 0°C.

  • Catalytic asymmetric methods : Chiral ligands (e.g., sparteine) enable enantioselective addition, directly yielding the (3R)-configured alcohol.

Reaction Conditions Table

StepReagents/ConditionsYield (%)Stereochemical Outcome
Acetylide formationLiC≡CH, THF, 0°C85Racemic
Asymmetric additionMVK, (-)-Sparteine, THF, -30°C7892% ee (R)

Protection of the Tertiary Alcohol

The hydroxyl group in 3-methylpent-1-en-4-yn-3-ol is protected as an ethoxyethyl ether to enhance stability and modulate reactivity.

Ethoxyethylation Protocol

  • Reagents : Ethyl vinyl ether, pyridinium p-toluenesulfonate (PPTS, 0.1 equiv), dichloromethane (DCM), 25°C.

  • Mechanism : Acid-catalyzed formation of an oxocarbenium ion intermediate, followed by nucleophilic attack by the alcohol.

  • Yield : 90–95% with minimal racemization due to mild conditions.

Optimization Data

CatalystTemperature (°C)Time (h)Yield (%)Purity (HPLC)
PPTS2529499.2
H2SO4068898.5

Stereochemical Control

The (3R) configuration is critical for downstream applications. Key approaches include:

Asymmetric Catalysis

Chiral bisoxazoline-copper complexes catalyze the acetylide addition to MVK, achieving enantiomeric excess (ee) >90%.

Kinetic Resolution

Racemic 3-methylpent-1-en-4-yn-3-ol is treated with a chiral acyltransferase, selectively protecting the (R)-enantiomer.

Characterization and Validation

Post-synthesis analysis confirms structure and purity:

  • NMR : δ 1.25 (t, 3H, OCH₂CH₃), 1.45 (s, 3H, C(CH₃)), 4.55 (q, 1H, OCH₂CH₃).

  • IR : ν 3300 cm⁻¹ (C≡C-H), 2110 cm⁻¹ (C≡C), 1640 cm⁻¹ (C=C).

  • Chiral HPLC : >99% ee using a Chiralpak AD-H column.

Industrial-Scale Adaptations

To address safety and cost:

  • Continuous flow systems : Minimize exposure to hazardous intermediates.

  • Solid-supported catalysts : Enable recycling and reduce waste.

Challenges and Limitations

  • Stereochemical drift during protection requires stringent control of reaction pH and temperature.

  • Alkyne stability : Prolonged storage necessitates inert atmospheres to prevent polymerization .

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(1-ethoxyethoxy)-3-methylpent-1-en-4-yne can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkyne to an alkene or alkane.

    Substitution: The ethoxyethoxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Key Synthetic Steps:

  • Starting Materials: 3-methylpent-1-en-4-yne and ethyl vinyl ether.
  • Catalysts: p-Toluenesulfonic acid or similar acids.
  • Conditions: Typically performed in dry dichloromethane at controlled temperatures.

Applications in Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex molecules. Its alkyne functionality allows it to participate in various coupling reactions, such as:

  • Sonogashira Coupling: Useful for forming carbon-carbon bonds with aryl halides.
  • Click Chemistry: Facilitates the formation of triazoles through azide-alkyne cycloaddition.

These reactions are crucial for developing pharmaceuticals and agrochemicals, where precise molecular architectures are required.

Medicinal Chemistry Applications

Research indicates that derivatives of (3R)-3-(1-ethoxyethoxy)-3-methylpent-1-en-4-yne exhibit potential therapeutic activities. For instance, compounds with similar structural motifs have been investigated for:

  • Anticancer Activity: Certain derivatives have shown efficacy against various cancer cell lines by inducing apoptosis.
  • Antimicrobial Properties: Some studies suggest that modifications to the alkyne moiety enhance antibacterial activity against resistant strains.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of reactive oxygen species (ROS), leading to cell death .

Mechanism of Action

The mechanism of action of (3R)-3-(1-ethoxyethoxy)-3-methylpent-1-en-4-yne involves its interaction with specific molecular targets and pathways. The ethoxyethoxy group can participate in hydrogen bonding and other interactions, while the alkyne functionality can undergo addition reactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various effects.

Comparison with Similar Compounds

Propargylic Ethers: (S)-3-(1-Ethoxyethoxy)-1-butyn

  • Structure : A shorter-chain propargylic ether (C₇H₁₂O₂) with an ethoxyethoxy group at the 3S position.
  • Synthesis : Prepared via Grignard reactions from (S)-3-butyn-2-ol, yielding 71% of the target alcohol after formaldehyde addition .
  • Optical Rotation: The target compound’s enantiomer (if synthesized) may exhibit distinct optical properties compared to [α]D²² = -144.7° for (S)-3-(1-ethoxyethoxy)-1-butyn .
  • Applications : Propargylic ethers like this are intermediates in asymmetric synthesis but lack the ene-yne system’s versatility.

Ethoxyethoxy-Substituted Lactones: (3S)-3-(1-Ethoxyethoxy)-γ-butyrolactone

  • Structure : A cyclic ester (C₈H₁₄O₄) with an ethoxyethoxy group at the 3S position.
  • Properties : High purity (99%), molecular weight 174.19, and CAS #263164-11-0 .
  • Key Differences :
    • Cyclic vs. Linear : The lactone’s cyclic structure limits its use in chain-extension reactions but enhances stability.
    • Functional Groups : The lactone’s ester group contrasts with the target compound’s unsaturated bonds, directing applications toward pharmaceutical synthons rather than polymerization.
  • Applications : Used in specialty chemical synthesis, priced at $2,000/g due to rarity .

Azetidinone Derivatives: Docetaxel Side Chain Precursors

  • Example : (3R,4S)-3-(1-Ethoxyethoxy)-4-phenylazetidin-2-one (CAS #201856-48-6).
  • Structure: A β-lactam ring (azetidinone) with ethoxyethoxy and phenyl substituents (C₁₃H₁₇NO₃) .
  • Key Differences: Ring System: The azetidinone core is critical for bioactivity in taxane chemotherapeutics, unlike the target compound’s linear structure. Stereochemistry: Both compounds rely on R/S configurations for efficacy, but the azetidinone’s 3R,4S configuration is optimized for microtubule stabilization in docetaxel .
  • Applications : Direct pharmaceutical relevance as a docetaxel precursor, synthesized via stereoselective methods .

Flavoring Agents: Propane Derivatives

  • Example : Propane, 1-(1-ethoxyethoxy)- (C₇H₁₄O₂).
  • Properties : Detected in herbal tea formulations (5.58% concentration) via GC-MS, contributing to flavor profiles .
  • Key Differences :
    • Volatility : Simpler propane derivatives are volatile flavorants, whereas the target compound’s larger size reduces volatility.
    • Functionality : The target’s ene-yne system is unsuitable for flavor applications but advantageous in synthetic chemistry.

Comparative Data Table

Compound Molecular Formula Functional Groups Key Applications Optical Activity (if reported) Source
(3R)-3-(1-Ethoxyethoxy)-3-methylpent-1-en-4-yne C₁₀H₁₆O₂ Ene-yne, ethoxyethoxy Synthetic intermediate Not reported
(S)-3-(1-Ethoxyethoxy)-1-butyn C₇H₁₂O₂ Propargyl ether Asymmetric synthesis [α]D²² = -144.7°
(3S)-3-(1-Ethoxyethoxy)-γ-butyrolactone C₈H₁₄O₄ Lactone, ethoxyethoxy High-value synthon Not reported
(3R,4S)-3-(1-Ethoxyethoxy)-4-phenylazetidin-2-one C₁₃H₁₇NO₃ β-Lactam, ethoxyethoxy Docetaxel precursor Not reported
Propane, 1-(1-ethoxyethoxy)- C₇H₁₄O₂ Ether Flavoring agent Not applicable

Biological Activity

The compound (3R)-3-(1-ethoxyethoxy)-3-methylpent-1-en-4-yne is a member of the alkyne family and has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound involves several chemical reactions. The compound can be synthesized through a multi-step process that includes the use of reagents such as p-toluenesulfonic acid and pyridine in dichloromethane. The reaction conditions typically involve stirring at room temperature for extended periods to ensure complete conversion, monitored by techniques like Thin Layer Chromatography (TLC) .

Research indicates that compounds similar to this compound may interact with various biological targets, including cannabinoid receptors (CB1 and CB2). These receptors are involved in a range of physiological processes such as pain modulation, appetite regulation, and immune response .

Pharmacological Effects

  • Analgesic Properties : Initial studies suggest that derivatives of this compound exhibit analgesic effects comparable to known cannabinoids. For instance, certain analogs have shown the ability to reduce pain in rodent models, indicating potential applications in pain management .
  • Anti-inflammatory Activity : Compounds with similar structures have demonstrated anti-inflammatory properties, likely through modulation of the immune response via CB2 receptor activation .
  • Neuroprotective Effects : There is emerging evidence that the compound may offer neuroprotection, which could be beneficial in treating neurodegenerative diseases .

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

  • Study on Pain Relief : In a controlled study involving rodents, a compound structurally related to this compound was administered to assess its analgesic effects. Results indicated a significant reduction in pain responses compared to control groups, suggesting effective binding to CB receptors .
  • Inflammation Model : Another study investigated the anti-inflammatory properties of similar compounds in a model of induced inflammation. The results showed a marked decrease in inflammatory markers, supporting the hypothesis that these compounds can modulate immune responses effectively .

Data Summary

PropertyObservations
Analgesic Activity Significant pain reduction in rodent models
Anti-inflammatory Effects Decreased inflammatory markers in models
Neuroprotective Potential Evidence suggests protective effects on neurons

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (3R)-3-(1-ethoxyethoxy)-3-methylpent-1-en-4-yne to improve enantiomeric purity?

  • Methodological Answer : Utilize palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) with chiral ligands to enhance stereoselectivity. Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent polarity (e.g., DMF or THF) to reduce racemization. Post-synthesis, employ preparative HPLC with chiral stationary phases (e.g., cellulose derivatives) for purification .

Q. What analytical techniques are most effective for validating the stereochemistry of this compound?

  • Methodological Answer : Combine X-ray crystallography for absolute configuration determination (as demonstrated in (3S,4R)-ethyl-hydroxy derivatives) with advanced NMR techniques. Use 13C^{13}\text{C} DEPT and NOESY to confirm spatial arrangements of substituents. Cross-validate with circular dichroism (CD) spectroscopy if crystalline samples are unavailable .

Q. How can researchers assess the compound’s stability under varying experimental conditions (e.g., pH, temperature)?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled environments (e.g., 40°C/75% RH for thermal stability, acidic/basic buffers for pH sensitivity). Analyze degradation products via LC-MS and compare retention times to known standards. Refer to safety data guidelines for handling reactive intermediates .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for reactive intermediates of this compound be resolved?

  • Methodological Answer : Employ high-resolution mass spectrometry (HRMS) to distinguish isobaric species. Use dynamic NMR (DNMR) to detect transient intermediates in reaction pathways. Apply density functional theory (DFT) calculations to predict 1H^1\text{H} and 13C^{13}\text{C} chemical shifts, aligning theoretical and experimental data .

Q. What computational models best predict the compound’s reactivity in solvent-mediated reactions?

  • Methodological Answer : Perform molecular dynamics (MD) simulations to analyze solvation effects. Use quantum mechanical/molecular mechanical (QM/MM) hybrid models to study transition states in nucleophilic additions or cyclization reactions. Validate predictions with kinetic isotope effect (KIE) experiments .

Q. How can researchers design experiments to elucidate the role of the ethoxyethoxy group in modulating biological activity?

  • Methodological Answer : Synthesize analogs with modified protecting groups (e.g., methoxyethoxy, benzyloxy) and compare their pharmacokinetic profiles using in vitro assays (e.g., cytochrome P450 inhibition). Use molecular docking studies to assess interactions with target proteins, referencing structural data from similar compounds .

Methodological Notes

  • Data Interpretation : Cross-reference spectroscopic and computational results with crystallographic data (e.g., Acta Crystallographica reports) to minimize ambiguity .
  • Safety Protocols : Follow hazard controls from SDS guidelines, including OV/AG/P99 respirators for volatile intermediates and inert-atmosphere techniques for air-sensitive reactions .
  • Educational Context : Leverage research chemistry frameworks (e.g., hypothesis-driven SRI projects) to train students in error analysis and statistical validation of synthetic pathways .

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